Allyloxy propanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Allyloxy propanol's origin is primarily as a synthetic compound. There's limited information on its natural occurrence. Scientific research into its properties is ongoing, but it hasn't been a major focus compared to other chemicals [].

Molecular Structure Analysis

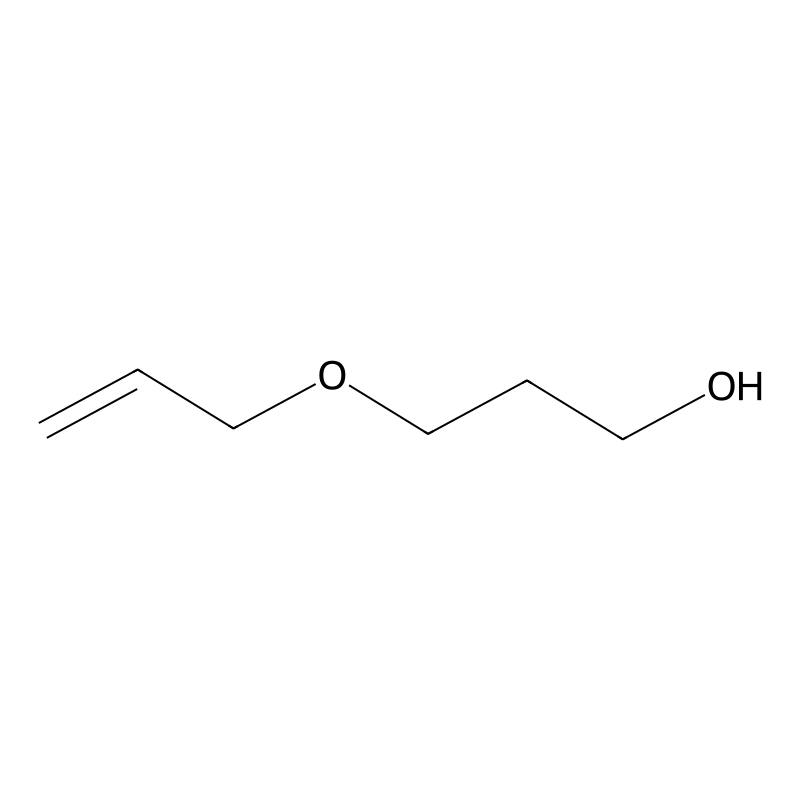

The key feature of allyloxy propanol's structure is the presence of both an allyl group (CH2=CH-CH2-) and a propanol group (CH3CH2CH2OH) linked by an ether oxygen atom (C-O-C). This combination might be of interest for exploring its potential functionalities [].

Chemical Reactions Analysis

Synthesis

Allyloxy propanol could potentially be synthesized via nucleophilic substitution reaction between allyl alcohol (CH2=CH-CH2-OH) and propanol, with the hydroxyl group of propanol acting as the nucleophile displacing the leaving group on the allyl alcohol.

Esterification

In the presence of an acid and catalyst, allyloxy propanol could potentially react with carboxylic acids to form esters.

Note

These are hypothetical reactions, and specific conditions and mechanisms would need further investigation.

Physical And Chemical Properties Analysis

- Physical state: Likely a colorless liquid at room temperature (similar to other short-chain alcohols) [].

- Solubility: Expected to be soluble in organic solvents due to the presence of the allyl group and partially soluble in water due to the hydroxyl group [].

Data is lacking for melting point, boiling point, and other specific properties.

Currently, there is no scientific research readily available on the mechanism of action of allyloxy propanol in any biological system.

Scientific research on allyloxy propanols is limited, though there are some studies exploring their potential uses. Here are two areas of investigation:

- Carbon Dioxide Capture: A study published in ResearchGate investigated the use of polyethoxylated derivatives of 1-allyloxy-3-(4-nonylphenoxy)-2-propanol (ANAPEs) for capturing carbon dioxide (CO2). The researchers found that ANAPEs absorbed CO2 effectively, with the amount of CO2 absorbed increasing with pressure and decreasing with temperature [].

- Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids using reagents like potassium permanganate or chromium trioxide.

- Reduction: It can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: Allyloxy propanol can undergo nucleophilic substitution reactions where the allyl group can be replaced by other functional groups .

Common Reagents and Conditions- Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

- Reduction: Lithium aluminum hydride, sodium borohydride.

- Substitution: Halogens, alkylating agents.

The biological activity of allyloxy propanol is primarily linked to its functional groups. The hydroxyl group allows for hydrogen bonding interactions, which can enhance solubility and reactivity with biological molecules. Its potential for drug development is notable, as it can serve as an intermediate in synthesizing pharmaceutical compounds .

Allyloxy propanol can be synthesized through various methods:

- Allylation of Propylene Glycol: This involves reacting propylene glycol with allyl chloride in the presence of a base such as sodium hydroxide.

- Hydrolysis of Allyl Glycidyl Ether: This method utilizes acid catalysts to hydrolyze allyl glycidyl ether into allyloxy propanol .

Industrial Production

In industrial settings, the synthesis often employs optimized routes for yield and purity, utilizing continuous reactors and efficient separation techniques for economic viability.

Allyloxy propanol has diverse applications across several fields:

- Chemical Industry: Used as a building block for synthesizing more complex organic molecules.

- Pharmaceuticals: Serves as a precursor for active pharmaceutical ingredients.

- Polymers: Utilized in the development of polymeric materials and drug delivery systems .

Research has indicated that allyloxy propanol interacts with various biological systems. For instance, it has been studied in the context of drug delivery systems where its amphiphilic nature enhances the solubility and bioavailability of therapeutic agents . Additionally, its reactivity allows it to form complexes with other molecules, facilitating targeted delivery in biomedical applications.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).